CID 71419831
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Overview
Description
Preparation Methods
The preparation of CID 71419831 involves several synthetic routes and reaction conditions. One common method includes the synthesis of indanone derivatives, which involves multiple reaction steps, raw materials, and catalysts . Another method involves the preparation of 5-bromoindole derivatives through a series of reactions such as Friedel-Craft reaction, amidation, reduction, and tert-butyloxycarbonyl protection .
Chemical Reactions Analysis
CID 71419831 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 71419831 has a wide range of scientific research applications In chemistry, it is used as a reagent in various chemical reactions and synthesis processes In biology, it is used in the study of cellular structures and genetic pathwaysIn industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of CID 71419831 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
CID 71419831 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other indanone derivatives and 5-bromoindole derivatives. These compounds share some chemical properties with this compound but may differ in their specific applications and effects .
Properties
CAS No. |
821782-67-6 |
---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
InChI |
InChI=1S/C13H24O.C2H4O2/c1-4-7-8-9-10-12(5-2)11-13(14)6-3;1-2(3)4/h13-14H,2,4,6-11H2,1,3H3;1H3,(H,3,4)/t13-;/m1./s1 |
InChI Key |
FEECRJHQETZQPF-BTQNPOSSSA-N |
Isomeric SMILES |
CCCCCCC(=C=C)C[C@@H](CC)O.CC(=O)O |
Canonical SMILES |
CCCCCCC(=C=C)CC(CC)O.CC(=O)O |
Origin of Product |
United States |
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